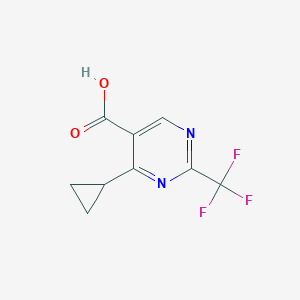

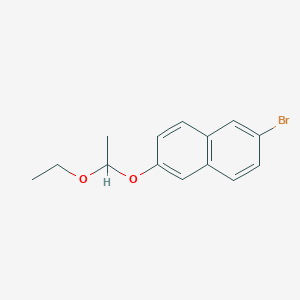

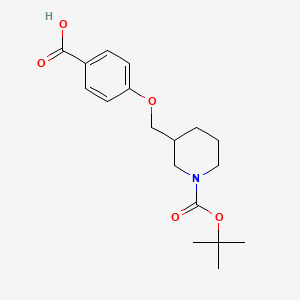

![molecular formula C12H12BrNS B1291930 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine CAS No. 937796-02-6](/img/structure/B1291930.png)

1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine is a chemical entity that can be categorized within the realm of organic chemistry, specifically within the subset of Schiff bases and related compounds. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and one-pot protocols, as seen in the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using (N-isocyanimino) triphenylphosphorane . This suggests that the synthesis of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine could potentially be achieved through similar multi-component reactions, possibly involving bromothiophene and an appropriate amine precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine has been characterized using techniques such as FT-IR, UV-Vis, and X-ray single-crystal determination . Density functional theory (DFT) calculations are often used to compare and validate experimental results, which indicates that a similar approach could be employed to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of related compounds has been explored through various chemical reactions. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves a condensation reaction using polyphosphoric acid , while the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine is achieved through a 1,3-dipolar cycloaddition reaction . These examples demonstrate the versatility of reactions that can be employed to synthesize structurally complex amines and their derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various computational and experimental methods. For example, the non-linear optical properties and the first hyperpolarizability value of an organic Schiff base compound were theoretically addressed, revealing second-order non-linear optic behavior . Additionally, solvent effects on excitation energies and the energetic and chemical reactivity behaviors in solvent media have been examined, which could be relevant for understanding the properties of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Nonlinear Optical Properties : Thiophene-2-aldazine Schiff base derivatives, including compounds with bromothiophenic structures, exhibit third-order nonlinear behavior, essential for optical limiting applications (Ghazzali et al., 2007).

- Palladium-Catalyzed Hydrolysis : Schiff bases like (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine show potential in palladium-catalyzed hydrolysis reactions, relevant in organic synthesis (Ahmad et al., 2019).

Biological and Medicinal Applications

- Antimicrobial and Anticancer Activity : Schiff base derivatives, including those with a bromothiophenyl moiety, show promising antimicrobial and anticancer activities (M et al., 2022).

Chemical Properties and Reactivity

- Suzuki Cross-Coupling Reactions : Imines with bromothiophenyl groups are valuable in Suzuki cross-coupling reactions, crucial for creating diverse organic compounds (Rizwan et al., 2018).

Environmental and Green Chemistry

- Eco-Friendly Synthesis : Pyrazoline derivatives with bromothiophenyl groups can be synthesized using green chemistry approaches, showcasing an eco-friendly aspect of chemical synthesis (Thirunarayanan et al., 2013).

Advanced Material Applications

- Catalytic Applications : Complexes involving bromothiophenyl methanamine derivatives have been explored for their catalytic applications, including palladium-catalyzed reactions (Roffe et al., 2016).

Experimental Chemistry Education

- Chemistry Experiment Design : Compounds with bromothiophenyl groups can be used in undergraduate chemistry experiments, enhancing students' interest and skills in scientific research (Min, 2015).

Safety And Hazards

Orientations Futures

The future directions for the study and application of “1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. This could include further DFT studies to explore their structural properties and reactivity .

Propriétés

IUPAC Name |

1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNS/c1-14-8-9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7,14H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQWWPQIUYWZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=C(C=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640460 |

Source

|

| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine | |

CAS RN |

937796-02-6 |

Source

|

| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

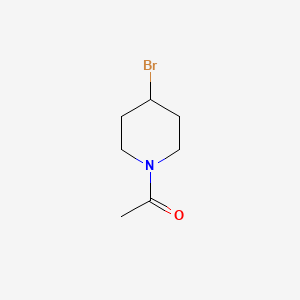

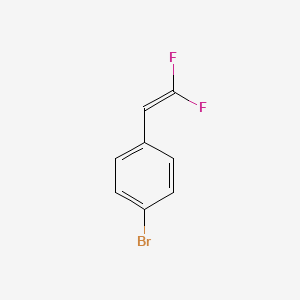

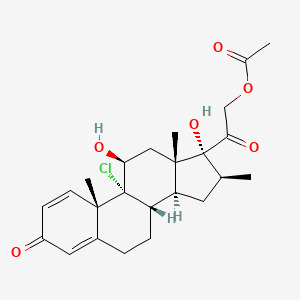

![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)